molecular formula C10H11Br3O3 B13961527 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol CAS No. 36962-98-8

2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol

Cat. No.: B13961527
CAS No.: 36962-98-8
M. Wt: 418.90 g/mol
InChI Key: IQGQJWAADWPHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H8Br6O2. It is a white to off-white solid that is primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol typically involves a two-step process:

    Bromination of Phenol: The first step involves the bromination of phenol to produce 2,4,6-tribromophenol. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Etherification: The second step involves the etherification of 2,4,6-tribromophenol with ethylene glycol. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various brominated phenols, while reduction can yield phenoxyethanol derivatives.

Scientific Research Applications

2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a flame retardant in various polymer materials, including plastics and textiles.

    Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.

    Medicine: Limited studies explore its potential use in medical applications, such as drug delivery systems.

    Industry: It is widely used in the electronics industry to enhance the fire resistance of electronic components.

Mechanism of Action

The mechanism by which 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby slowing down or stopping the combustion reaction. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical chain reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties and applications.

    2-(2-Bromoethoxy)ethanol: A compound with a similar structure but different bromination pattern.

Uniqueness

2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is unique due to its specific bromination pattern, which provides a high level of flame retardancy. Its structure allows for effective interaction with free radicals during combustion, making it a highly efficient flame retardant compared to other similar compounds.

Properties

CAS No.

36962-98-8

Molecular Formula

C10H11Br3O3

Molecular Weight

418.90 g/mol

IUPAC Name

2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanol

InChI

InChI=1S/C10H11Br3O3/c11-7-5-8(12)10(9(13)6-7)16-4-3-15-2-1-14/h5-6,14H,1-4H2

InChI Key

IQGQJWAADWPHHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOCCO)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.